Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-11-9-20(10-12-22)13-17(14-20)21-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCRZYKHSXQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative, which is then reacted with benzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds with a spirocyclic structure, like tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate, can exhibit significant pharmacological activity. Preliminary studies suggest potential antidepressant and anxiolytic effects, making it a candidate for further investigation in the treatment of mood disorders. The presence of the benzylamino group may enhance binding affinity to neurotransmitter receptors, which is critical for therapeutic efficacy .
1.2 Anticancer Activity
There is emerging evidence that spiro compounds can possess anticancer properties. The unique configuration of this compound may contribute to its ability to inhibit tumor cell proliferation. Studies are underway to evaluate its effectiveness against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest .
Material Science Applications
2.1 Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance composites used in aerospace and automotive industries .
2.2 Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound is being explored as an additive in coatings and adhesives. Its inclusion could improve adhesion properties and resistance to environmental degradation, making it suitable for outdoor applications .
Synthetic Intermediate
3.1 Synthesis of Novel Compounds
this compound can act as an intermediate in the synthesis of more complex molecules, especially those targeting specific biological pathways. Its structure allows for various chemical transformations, enabling the creation of derivatives with tailored properties for specific applications in drug development .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The benzylamine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following analogs share the 7-azaspiro[3.5]nonane backbone but differ in substituents, which influence reactivity, stability, and applications:
Physicochemical Properties
- Polarity and Reactivity: The cyano substituent (CN) enhances electrophilicity, making the compound suitable for nucleophilic additions (e.g., in photoredox catalysis) . Bromo (Br) and aminomethyl (CH₂NH₂) groups offer sites for further functionalization (e.g., Suzuki coupling or amide formation) . Benzyloxycarbonylamino (Cbz) and Boc groups are protective, enabling selective deprotection in multistep syntheses .
Trends in Bioactivity
- Spirocyclic Amines: Aminomethyl and benzylamino analogs are explored for CNS drug candidates due to their ability to cross the blood-brain barrier .
- Diaza Spirocores : Enhance binding to protease active sites, as seen in kinase inhibitor research .
Research Findings and Case Studies
- Visible-Light Photoredox Catalysis: The cyano analog participates in styrene dicarbofunctionalization, yielding complex alkanes in 70% yield under mild conditions .
- Pharmaceutical Scale-Up : The oxo derivative is a key intermediate in a 155-ton/year CDMO project, underscoring its scalability .
- Hazard Mitigation : The diaza-oxo compound’s toxicity (H335: respiratory irritation) mandates fume hood use and PPE .
Biological Activity
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 238.29 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with appropriate spirocyclic precursors. Various methodologies have been developed to optimize yield and purity, including refluxing methods and one-pot reactions that minimize purification steps. For instance, modifications to traditional synthesis routes have resulted in yields exceeding 90% for related compounds, demonstrating the feasibility of scaling up production for further biological testing .
Pharmacological Potential
Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities, including:
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Activity : Some studies suggest that similar spirocyclic compounds possess antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary screenings have indicated potential cytotoxic effects against cancer cell lines.
Case Studies
- Neuroprotection : A study demonstrated that a related spirocyclic compound significantly reduced neuronal cell death in models of neurodegeneration by modulating oxidative stress pathways .
- Antimicrobial Activity : In vitro assays revealed that derivatives of the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Screening : In a recent evaluation, the compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
Research Findings Summary
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate?
Methodological Answer:
The synthesis typically involves:
Spirocyclic Core Formation : Cyclization reactions using tert-butyl-protected intermediates (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate derivatives) to construct the spiro[3.5]nonane scaffold .
Benzylamine Introduction : Nucleophilic substitution or reductive amination to incorporate the benzylamino group at the 2-position, often under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) if required .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography using gradients of ethyl acetate/hexane .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm spirocyclic structure and benzylamino substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, tert-butyl singlet at ~1.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₂₇N₃O₃: calc. 345.205, observed 345.204) .
HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Hazard Mitigation :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
First Aid :
- Skin Contact : Wash with copious water for 15 minutes; seek medical attention if irritation persists .
- Ingestion : Rinse mouth, administer water, and consult a physician immediately (H302) .
Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
Reaction Solvent Optimization :
- Use polar aprotic solvents (e.g., DMF, DMSO) for amination steps to enhance nucleophilicity .
- Switch to dichloromethane for Boc-deprotection to minimize side reactions .
Catalyst Screening :
- Test Pd/C or Raney Ni for reductive amination; monitor hydrogenation pressure (1–3 atm) to balance rate and selectivity .
Temperature Control :
- Low temperatures (−78°C to 0°C) for sensitive intermediates (e.g., azaspiro ring formation) .
Data-Driven Approach : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent, catalyst loading) impacting yield .
Advanced: How should researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
Comparative Analysis :
- Cross-reference NMR data with structurally similar compounds (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, δ 1.4 ppm for tert-butyl) .
Advanced Techniques :
- X-ray Crystallography : Resolve ambiguous stereochemistry in the spirocyclic core .
- Dynamic NMR : Investigate conformational flexibility of the azaspiro ring at variable temperatures .
Computational Validation :
Advanced: What role does the spirocyclic architecture play in modulating the compound’s pharmacokinetic properties?
Methodological Answer:
Conformational Rigidity : The spiro[3.5]nonane core reduces entropy penalty during target binding, enhancing affinity for enzymes/receptors (e.g., proteases or GPCRs) .
Solubility and LogP :
- The tert-butyl group increases lipophilicity (LogP ~2.5), while the benzylamino moiety may improve membrane permeability .
Metabolic Stability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
